molecular formula C11H18O4 B14296414 Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate CAS No. 113430-78-7

Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate

Cat. No.: B14296414
CAS No.: 113430-78-7
M. Wt: 214.26 g/mol
InChI Key: RHZVJXXQLUVMIR-UHFFFAOYSA-N
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Description

Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate is an organic compound with the molecular formula C11H18O4. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate typically involves the reaction of a suitable aldehyde with a diol in the presence of an acid catalyst. The reaction conditions often include room temperature and inert atmosphere to prevent unwanted side reactions. For example, the condensation of an aromatic aldehyde with 1,2-diol in the presence of indium chloride can yield the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is often stored under inert gas to prevent decomposition due to moisture .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with unique mechanisms of action.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex molecules. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the ester and spiro moieties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate is unique due to its specific substitution pattern and the presence of both ester and spiro functionalities. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

113430-78-7

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C11H18O4/c1-8-3-4-9(10(12)13-2)11(7-8)14-5-6-15-11/h8-9H,3-7H2,1-2H3

InChI Key

RHZVJXXQLUVMIR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2(C1)OCCO2)C(=O)OC

Origin of Product

United States

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